![molecular formula C8H8N2O2 B1456489 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1616337-50-8](/img/structure/B1456489.png)
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a base-catalyzed reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines can yield dihydropyrrolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the carboxylic acid group can enhance the selectivity and potency of these compounds against tumor cells .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Materials Science
In materials science, this compound is being explored for:
- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into copolymers that exhibit specific functionalities .
- Sensors and Electronics : Due to its electronic properties, it has potential applications in organic electronics and sensor technology. Research is ongoing into how modifications of the compound can lead to improved conductivity and sensitivity in electronic devices .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The results indicated that certain derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values lower than those of standard chemotherapeutic agents . This suggests a promising avenue for developing new anticancer drugs based on this scaffold.
Case Study 2: Neuroprotection
Research conducted at a prominent university focused on the neuroprotective effects of the compound in cellular models of neurodegeneration. The study found that treatment with this compound led to a reduction in apoptosis markers in neuronal cells exposed to oxidative stress. This opens up potential therapeutic pathways for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents that alter their chemical and biological properties.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have a similar fused ring system but differ in the position and type of heteroatoms.
Uniqueness
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .
Biological Activity
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS No. 1616337-50-8) is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its unique structural characteristics and biological activities. This compound features a fused pyrrole and pyridine ring system, which contributes to its diverse pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 164.16 g/mol
- IUPAC Name : this compound
- Synonyms : 2,3-Dihydro-7-azaindole-2-carboxylic acid
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets:
- Phosphodiesterase Inhibition : Compounds derived from this scaffold have shown selective inhibition of phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory responses. For instance, one derivative demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to pro-inflammatory stimuli .
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : A related series of compounds has been reported to inhibit FGFR signaling pathways effectively. One notable derivative exhibited IC values of 7 nM against FGFR1 and showed promise in inhibiting breast cancer cell proliferation and inducing apoptosis .
Structure-Activity Relationships (SAR)
The biological activity of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives is closely linked to their structural modifications. Key findings include:
- Substituent Effects : Variations in the aryl groups attached to the core structure can significantly impact potency against PDE4B and FGFRs. For example, certain modifications led to improved selectivity and potency .
- Core Structure Importance : The fused ring system is essential for maintaining the bioactivity of these compounds. Modifications that preserve the core structure while varying substituents have yielded promising results in biological assays .
In Vitro Studies
- PDE4B Inhibition : A study evaluated a series of derivatives for their ability to inhibit PDE4B activity. Compound 11h was identified as a potent inhibitor with acceptable ADME properties and selectivity over other PDE isoforms .
- Anti-Cancer Activity : Another investigation focused on the anti-cancer potential of derivatives targeting FGFRs. Compound 4h not only inhibited cell proliferation but also reduced migration and invasion in breast cancer models .
Summary of Findings
Compound | Target | IC Value | Activity |
---|---|---|---|
11h | PDE4B | Not specified | TNF-α inhibition |
4h | FGFR1 | 7 nM | Anti-cancer activity |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and what reaction conditions are critical for yield optimization?
The synthesis typically involves cyclization and functionalization of precursor molecules. For example, analogs like 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are synthesized via cyclization of ethyl 2-chloronicotinate derivatives under controlled conditions (e.g., temperature, pH, and catalysts such as palladium) . Bromination of precursor compounds (e.g., 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) using bromine or N-bromosuccinimide (NBS) is a common step to introduce halogen substituents . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR Spectroscopy : H and C NMR are standard for verifying proton environments and carbon frameworks. For example, methyl esters of related pyrrolopyridines show distinct peaks for aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid groups (δ ~12 ppm) .
- X-ray Crystallography : Single-crystal analysis provides absolute conformation, as seen in structurally similar compounds like 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile, where bond lengths and angles were validated (mean C–C bond length: 0.002 Å) .
Q. What are the key physicochemical properties influencing reactivity in aqueous or organic media?
The carboxylic acid group confers solubility in polar solvents (e.g., DMSO, methanol) and enables salt formation. Substituents like bromine or methoxycarbonyl alter hydrophobicity (logP) and hydrogen-bonding capacity (TPSA ~70–90 Ų), impacting interactions in biological assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity or binding affinity?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking with proteins (e.g., kinases) uses software like AutoDock Vina to simulate binding modes, leveraging the fused pyrrolopyridine scaffold’s π-π stacking potential . For instance, analogs with trifluoromethyl groups show enhanced metabolic stability due to electron-withdrawing effects .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out false positives.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity. For example, ester derivatives (e.g., ethyl carboxylates) can hydrolyze in vivo, altering efficacy .
- Orthogonal Assays : Combine enzymatic inhibition studies with cell-based viability assays to confirm target specificity .
Q. How can regioselective functionalization of the pyrrolopyridine core be achieved for structure-activity relationship (SAR) studies?
- Electrophilic Substitution : Bromination at the 5-position is favored due to electron-rich aromatic rings, guided by directing groups like methoxycarbonyl .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 3-position using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
Q. What purification techniques ensure high purity for in vivo studies?
- Ion-Exchange Chromatography : Effective for isolating carboxylic acid derivatives via pH-gradient elution .
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate polar impurities, achieving >98% purity .
Q. Methodological Considerations
Q. How to design kinetic studies for enzymatic inhibition involving this compound?
- Continuous Assays : Monitor absorbance changes (e.g., NADH depletion at 340 nm) in real-time.
- IC₅₀ Determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) .
Q. What analytical workflows validate synthetic intermediates during multi-step synthesis?
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-3,6H,4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHWYMVQSPFANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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